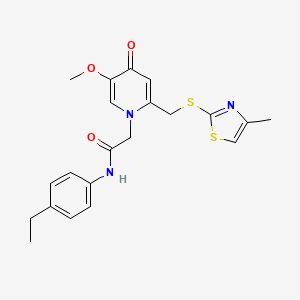
N-(4-ethylphenyl)-2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethylphenyl)-2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H23N3O3S2 and its molecular weight is 429.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-ethylphenyl)-2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing data from various sources to provide a comprehensive overview.
The compound has the following chemical properties:
- Molecular Formula : C24H26N2O3S
- Molecular Weight : 422.5 g/mol
- Purity : Typically around 95%.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antitumor Activity
Research indicates that compounds containing thiazole and pyridine moieties often exhibit significant anticancer properties. For instance, thiazole derivatives have been studied for their ability to inhibit various cancer cell lines. A related compound demonstrated an IC50 of 1.61 µg/mL against specific cancer cells, suggesting that structural features such as methoxy groups on the phenyl ring enhance cytotoxic activity .
2. Anticonvulsant Properties
The thiazole moiety has been linked to anticonvulsant activity. Studies on similar compounds have shown promising results in protecting against seizures, with some derivatives achieving complete protection in animal models . The structure–activity relationship (SAR) analysis emphasizes the importance of specific substituents in enhancing efficacy.
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of Kinases : Certain derivatives have shown potential as inhibitors of PIM-1 kinase, which is involved in cancer progression and survival pathways .
- Apoptosis Induction : Compounds have been observed to promote apoptosis in cancer cells, indicating a potential for therapeutic application in oncology .
Case Studies and Research Findings
Several studies provide insights into the biological activity of this compound:
Structure Activity Relationship (SAR)
The SAR analysis reveals that modifications on the thiazole and pyridine rings significantly affect the biological activity:
- Methoxy Substitution : The presence of methoxy groups enhances anticancer activity.
- Thiazole Ring Modifications : Variations in substituents on the thiazole ring influence both anticonvulsant and cytotoxic activities.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[5-methoxy-2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-4-15-5-7-16(8-6-15)23-20(26)11-24-10-19(27-3)18(25)9-17(24)13-29-21-22-14(2)12-28-21/h5-10,12H,4,11,13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBIBHSFQYBIOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC(=CS3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














